molecular formula C20H23N5O3S B2483780 4-({4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile CAS No. 2380084-81-9

4-({4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile

Cat. No.: B2483780
CAS No.: 2380084-81-9
M. Wt: 413.5
InChI Key: DVQGMECRRHBZIF-UHFFFAOYSA-N
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Description

4-({4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a methoxypyrimidine moiety, a piperidine ring, and a benzonitrile group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, such as cyclopropyl(6-methoxypyrimidin-4-yl)amine and piperidin-1-ylsulfonylbenzonitrile, followed by their coupling under specific reaction conditions.

  • Cyclopropyl(6-methoxypyrimidin-4-yl)amine Synthesis

      Starting Material: 6-methoxypyrimidine

      Reagents: Cyclopropylamine, suitable catalysts

      Conditions: Heating under reflux, inert atmosphere

  • Piperidin-1-ylsulfonylbenzonitrile Synthesis

      Starting Material: Benzonitrile

      Reagents: Piperidine, sulfonyl chloride

      Conditions: Room temperature, inert atmosphere

  • Coupling Reaction

      Reagents: Cyclopropyl(6-methoxypyrimidin-4-yl)amine, piperidin-1-ylsulfonylbenzonitrile

      Conditions: Suitable solvents, catalysts, controlled temperature

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-({4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of nitrile or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced nitrile derivatives

    Substitution: Substituted derivatives at the piperidine or pyrimidine rings

Scientific Research Applications

4-({4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential as a biochemical probe, studying enzyme interactions, and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-({4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-6-methoxypyrimidine-5-boronic Acid: Shares the cyclopropyl and methoxypyrimidine moieties.

    Piperidin-1-ylsulfonylbenzonitrile: Contains the piperidine and benzonitrile groups.

Uniqueness

4-({4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-[4-[cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-28-20-12-19(22-14-23-20)25(16-4-5-16)17-8-10-24(11-9-17)29(26,27)18-6-2-15(13-21)3-7-18/h2-3,6-7,12,14,16-17H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQGMECRRHBZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N(C2CC2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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